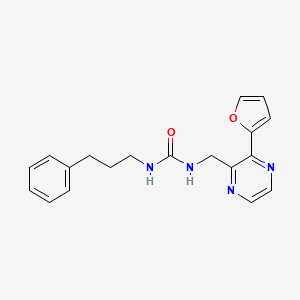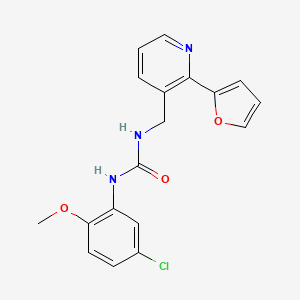
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as FPU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of FPU-1 involves the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key enzyme involved in the regulation of various cellular processes, including cell growth and proliferation, apoptosis, and metabolism. Inhibition of GSK-3β by FPU-1 leads to the activation of various signaling pathways, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
FPU-1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of GSK-3β, FPU-1 has been shown to modulate the activity of various other enzymes and signaling pathways. FPU-1 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
FPU-1 has several advantages for use in lab experiments. It is a highly specific inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, FPU-1 has been shown to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of FPU-1 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on FPU-1. One area of research is the development of new cancer therapies based on the inhibition of GSK-3β by FPU-1. Additionally, FPU-1 has shown promise for the treatment of various neurological disorders, and further research is needed to explore its potential in this area. Other future directions for research on FPU-1 include the study of its effects on other cellular processes and the development of new methods for improving its solubility in aqueous solutions.
Conclusion:
In conclusion, FPU-1 is a valuable chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FPU-1 has shown promise for the development of new cancer therapies and the treatment of various neurological disorders, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of FPU-1 involves the reaction of furan-2-carbaldehyde with pyrazin-2-amine to form 3-(furan-2-yl)pyrazin-2-amine. This compound is then reacted with 3-phenylpropylisocyanate to form 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea (FPU-1). The synthesis of FPU-1 has been optimized for high yield and purity, making it a valuable compound for scientific research.
Scientific Research Applications
FPU-1 has been studied extensively for its potential use in various scientific research applications. One area of research where FPU-1 has shown promise is in the field of cancer research. FPU-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FPU-1 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(22-10-4-8-15-6-2-1-3-7-15)23-14-16-18(21-12-11-20-16)17-9-5-13-25-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDLODHLAZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)
![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)

![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)
![1-[4-(4-{3-[(4-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2912376.png)
![2-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2912377.png)


![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)
![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)
